molecular formula C5H14ClN3 B1421854 1-Methyl-1-(propan-2-yl)guanidine hydrochloride CAS No. 1258640-00-4

1-Methyl-1-(propan-2-yl)guanidine hydrochloride

Cat. No.: B1421854
CAS No.: 1258640-00-4
M. Wt: 151.64 g/mol
InChI Key: MUULJRRUAOHQNY-UHFFFAOYSA-N
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Description

1-Methyl-1-(propan-2-yl)guanidine hydrochloride is a chemical compound with the molecular formula C5H14ClN3 and a molecular weight of 151.64 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(propan-2-yl)guanidine hydrochloride typically involves the reaction of isopropylamine with methyl isocyanate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for high yield and involves rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-(propan-2-yl)guanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary amines .

Scientific Research Applications

1-Methyl-1-(propan-2-yl)guanidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(propan-2-yl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may enhance the release of neurotransmitters like acetylcholine, thereby influencing nerve impulse transmission. Additionally, it can modulate the rates of depolarization and repolarization of muscle cell membranes .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1-(propan-2-yl)guanidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate neurotransmitter release and muscle cell membrane dynamics sets it apart from other guanidine derivatives .

Properties

IUPAC Name

1-methyl-1-propan-2-ylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.ClH/c1-4(2)8(3)5(6)7;/h4H,1-3H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUULJRRUAOHQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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